molecular formula C16H15BrO2S B14280058 1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene CAS No. 129855-22-7

1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene

Cat. No.: B14280058
CAS No.: 129855-22-7
M. Wt: 351.3 g/mol
InChI Key: SYZYSELJNFJCJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to a butenyl chain, which is further connected to a bromobenzene moiety. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The benzenesulfonyl group can undergo oxidation to form sulfone derivatives.

    Reduction Reactions: The double bond in the butenyl chain can be reduced to form saturated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Sulfone derivatives are formed.

    Reduction: Saturated butyl derivatives are obtained.

Scientific Research Applications

1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene involves its interaction with various molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The bromine atom can participate in substitution reactions, while the butenyl chain can undergo addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(Benzenesulfonyl)prop-2-en-1-yl]-2-bromobenzene
  • 1-[3-(Benzenesulfonyl)but-2-en-1-yl]-2-bromobenzene
  • 1-[3-(Benzenesulfonyl)but-3-en-1-yl]-4-bromobenzene

Uniqueness

1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene is unique due to its specific structural arrangement, which allows for a diverse range of chemical reactions and applications. The presence of both the benzenesulfonyl group and the bromobenzene moiety provides multiple reactive sites, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

129855-22-7

Molecular Formula

C16H15BrO2S

Molecular Weight

351.3 g/mol

IUPAC Name

1-[3-(benzenesulfonyl)but-3-enyl]-2-bromobenzene

InChI

InChI=1S/C16H15BrO2S/c1-13(11-12-14-7-5-6-10-16(14)17)20(18,19)15-8-3-2-4-9-15/h2-10H,1,11-12H2

InChI Key

SYZYSELJNFJCJD-UHFFFAOYSA-N

Canonical SMILES

C=C(CCC1=CC=CC=C1Br)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.